

Chemical structure and properties of Berberine chloride hydrate

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Compound of Interest

Compound Name: *Berberine chloride hydrate*

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Berberine Chloride Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Berberine chloride hydrate**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and insights into its mechanism of action.

Chemical Structure and Identification

Berberine is a quaternary ammonium salt belonging to the protoberberine group of isoquinoline alkaloids. Its rigid, planar structure is composed of five fused rings. The positive charge on the nitrogen atom is a key feature influencing its biological interactions. The hydrated chloride salt is a common form used in research and pharmaceutical applications.

Chemical Formula: $C_{20}H_{18}ClNO_4 \cdot xH_2O$

CAS Number: 141433-60-5

Molecular Weight (Anhydrous): 371.81 g/mol

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of **Berberine chloride hydrate** is presented in the tables below. This data is essential for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of **Berberine Chloride Hydrate**

Property	Value	References
Appearance	Yellow crystalline powder	[1]
Melting Point	204-206 °C (decomposition)	
Solubility		
Water (25°C)	1.96 ± 0.11 mg/mL (5.27 ± 0.30 mM)	[1]
Water (37°C)	8.50 ± 0.40 mM	[1]
Phosphate Buffer (pH 7.0, 25°C)	4.05 ± 0.09 mM	[1]
Phosphate Buffer (pH 7.0, 37°C)	9.69 ± 0.37 mM	[1]
Methanol	Sparingly soluble	[1]
Ethanol (95%)	Slightly soluble	[1]
Chloroform	Slightly soluble	
Ether	Insoluble	
pKa	No ionizable groups (permanently charged)	[1]
Log P (Octanol/Water)	-1.5	

Table 2: Spectroscopic Data for **Berberine Chloride Hydrate**

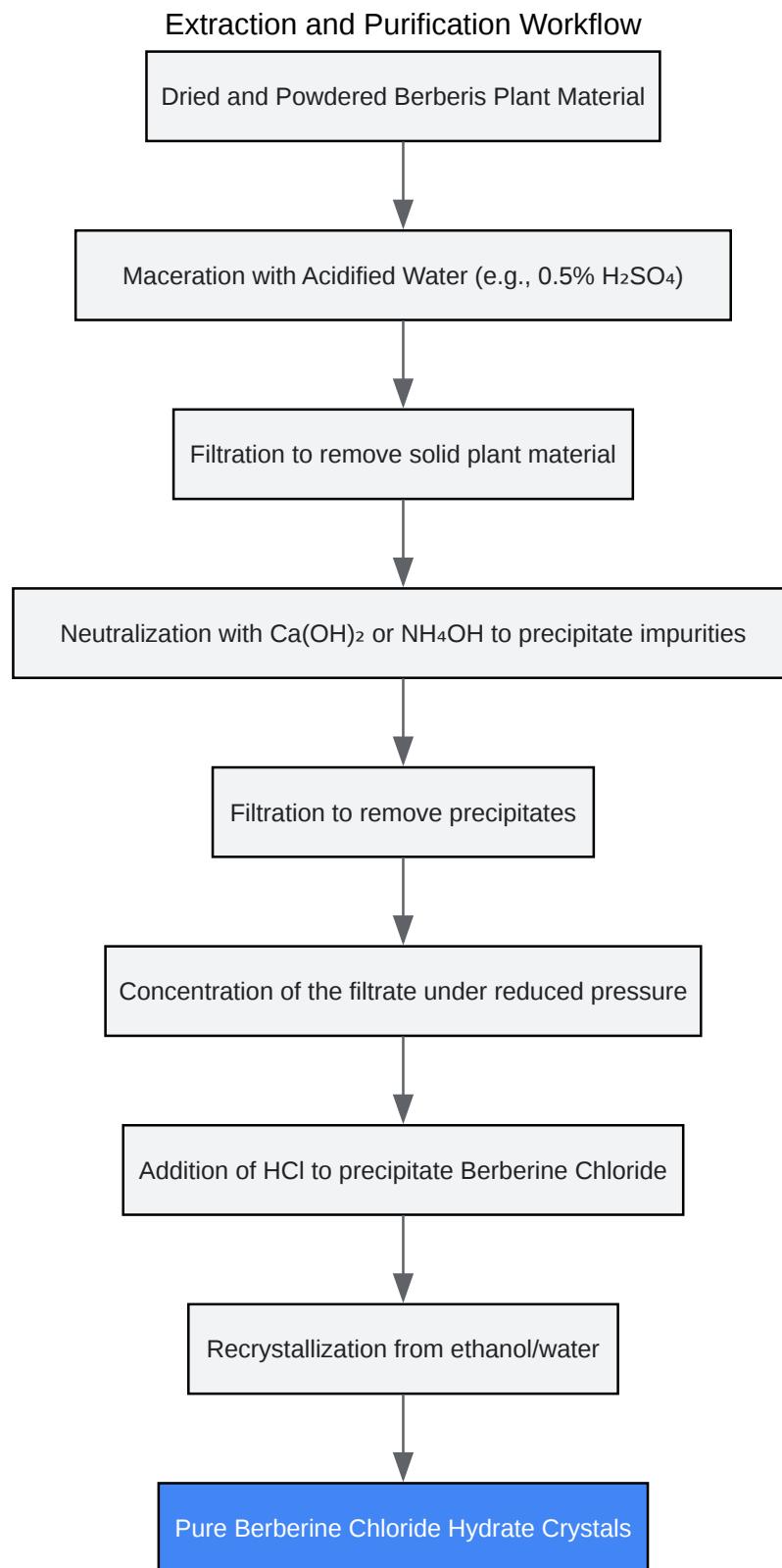
Spectroscopic Technique	Key Data	References
UV-Vis (in Methanol)	λ_{max} : 228, 263, 345, 421 nm	
FT-IR (KBr disc, cm^{-1})	3400-3200 (O-H stretch of water), 2844 (methoxyl group), 1635 ($\text{C}=\text{N}^+$ iminium), 1569, 1506 (aromatic $\text{C}=\text{C}$ bending)	[1]
^1H NMR (DMSO- d_6 , 400 MHz, δ ppm)	9.88 (s, 1H, H-8), 8.95 (s, 1H, H-13), 8.18 (d, 1H, $J=9.2$ Hz, H-11), 8.02 (d, 1H, $J=9.2$ Hz, H-12), 7.78 (s, 1H, H-4), 7.06 (s, 1H, H-1), 6.16 (s, 2H, -OCH ₂ O-), 4.96 (t, 2H, $J=6.0$ Hz, H-6), 4.12 (s, 3H, -OCH ₃), 4.07 (s, 3H, -OCH ₃), 3.22 (t, 2H, $J=6.0$ Hz, H-5)	[1][2][3]
^{13}C NMR (DMSO- d_6 , δ ppm)	150.3, 149.9, 147.7, 145.3, 143.9, 137.5, 133.2, 130.6, 127.1, 123.4, 121.5, 120.4, 120.2, 108.3, 105.5, 102.0, 61.9, 57.3, 55.3, 26.4	[4]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of **Berberine chloride hydrate**.

Extraction and Purification from Berberis Species

The following protocol describes a general method for the extraction and purification of berberine from the roots or stem of Berberis species.

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Extraction and Purification Workflow

Methodology:

- Preparation of Plant Material: The roots or stems of the Berberis plant are collected, washed, dried in the shade, and then coarsely powdered.
- Extraction: The powdered material is macerated with acidified water (e.g., water containing 0.5% sulfuric acid) for an extended period (e.g., 24-48 hours) with occasional stirring. This process is typically repeated multiple times to ensure complete extraction.
- Filtration: The acidic extract is filtered to remove the solid plant debris.
- Purification:
 - The filtrate is neutralized with a base such as calcium hydroxide or ammonium hydroxide to a pH of approximately 7-8. This causes the precipitation of impurities, which are then removed by filtration.
 - The clarified filtrate is concentrated under reduced pressure.
 - Hydrochloric acid is added to the concentrated extract to precipitate berberine as its chloride salt.
 - The crude Berberine chloride is collected by filtration and then recrystallized from a suitable solvent system, such as ethanol-water, to obtain pure yellow crystals of **Berberine chloride hydrate**.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a method for the quantitative analysis of **Berberine chloride hydrate** using reverse-phase HPLC.

Table 3: HPLC Method Parameters

Parameter	Condition
Instrument	HPLC system with a UV-Vis detector
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	265 nm
Injection Volume	20 μ L
Column Temperature	30 °C

Procedure:

- Standard Solution Preparation: A stock solution of **Berberine chloride hydrate** reference standard is prepared in the mobile phase (e.g., 100 μ g/mL). A series of dilutions are then made to create calibration standards (e.g., 10, 20, 40, 60, 80, 100 μ g/mL).
- Sample Preparation: An accurately weighed amount of the sample containing **Berberine chloride hydrate** is dissolved in the mobile phase to a known concentration.
- Analysis: The standard and sample solutions are injected into the HPLC system, and the peak areas are recorded.
- Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions. The concentration of **Berberine chloride hydrate** in the sample is determined from the calibration curve.

UV-Visible Spectrophotometry Analysis

This protocol describes a simple and rapid method for the quantification of **Berberine chloride hydrate** using UV-Visible spectrophotometry.

Methodology:

- Solvent Selection: A suitable solvent in which **Berberine chloride hydrate** is freely soluble and stable is chosen (e.g., methanol or a specific buffer).
- Determination of λ_{max} : A dilute solution of **Berberine chloride hydrate** in the chosen solvent is scanned in the UV-Vis range (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λ_{max}). In methanol, one of the prominent peaks is around 345 nm.
- Standard Curve Preparation: A stock solution of the reference standard is prepared. Serial dilutions are made to obtain a range of concentrations. The absorbance of each dilution is measured at the λ_{max} . A calibration curve is plotted with absorbance versus concentration.
- Sample Analysis: The sample solution is prepared in the same solvent, and its absorbance is measured at the λ_{max} .
- Concentration Calculation: The concentration of **Berberine chloride hydrate** in the sample is calculated using the equation of the standard curve.

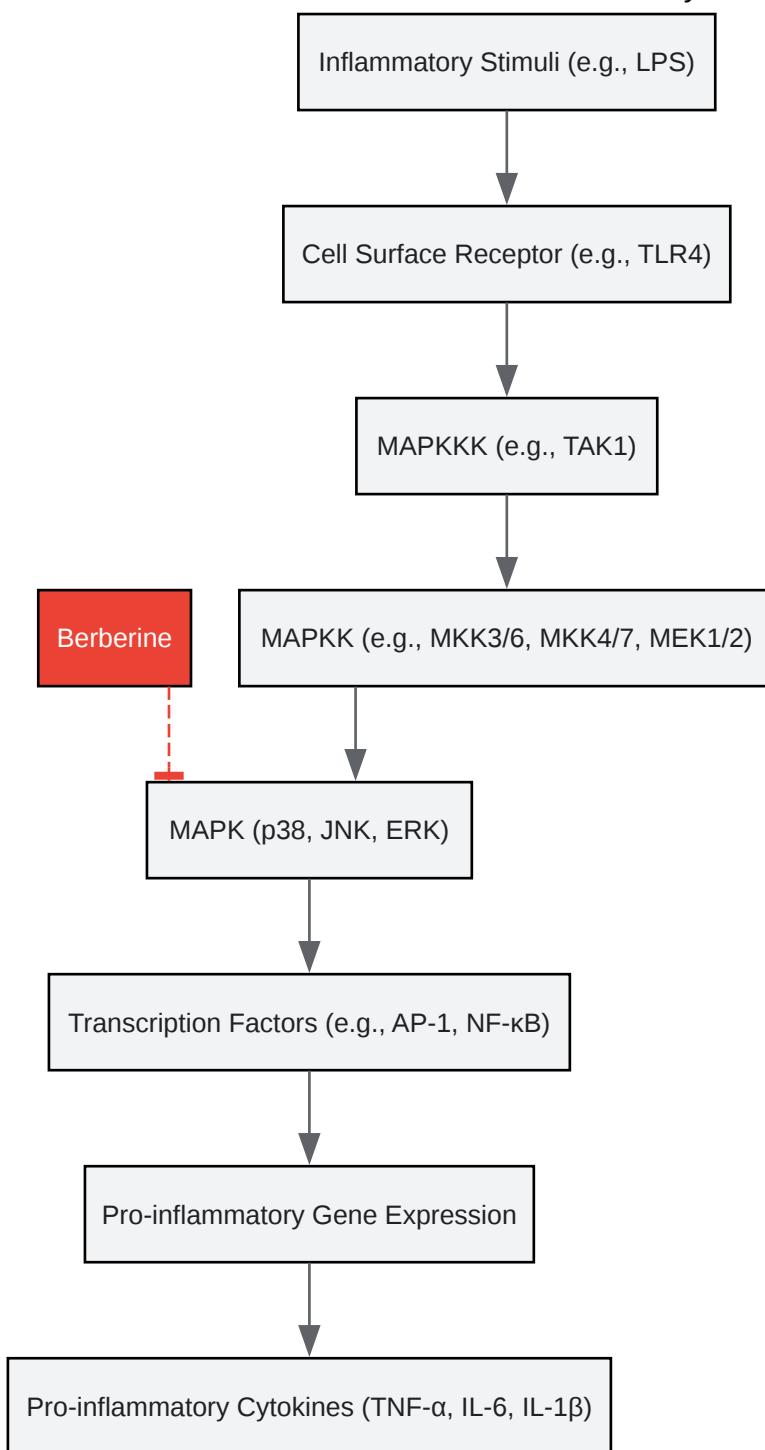
Biological Activities and Signaling Pathways

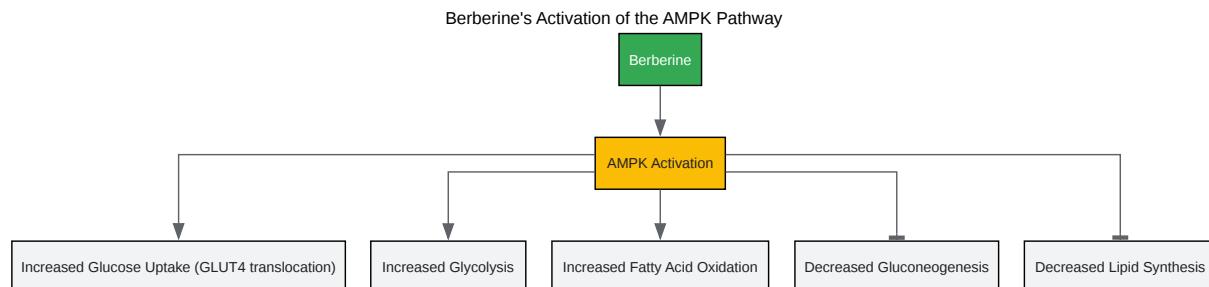
Berberine chloride hydrate exhibits a wide range of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial effects. These activities are mediated through its interaction with various cellular signaling pathways.

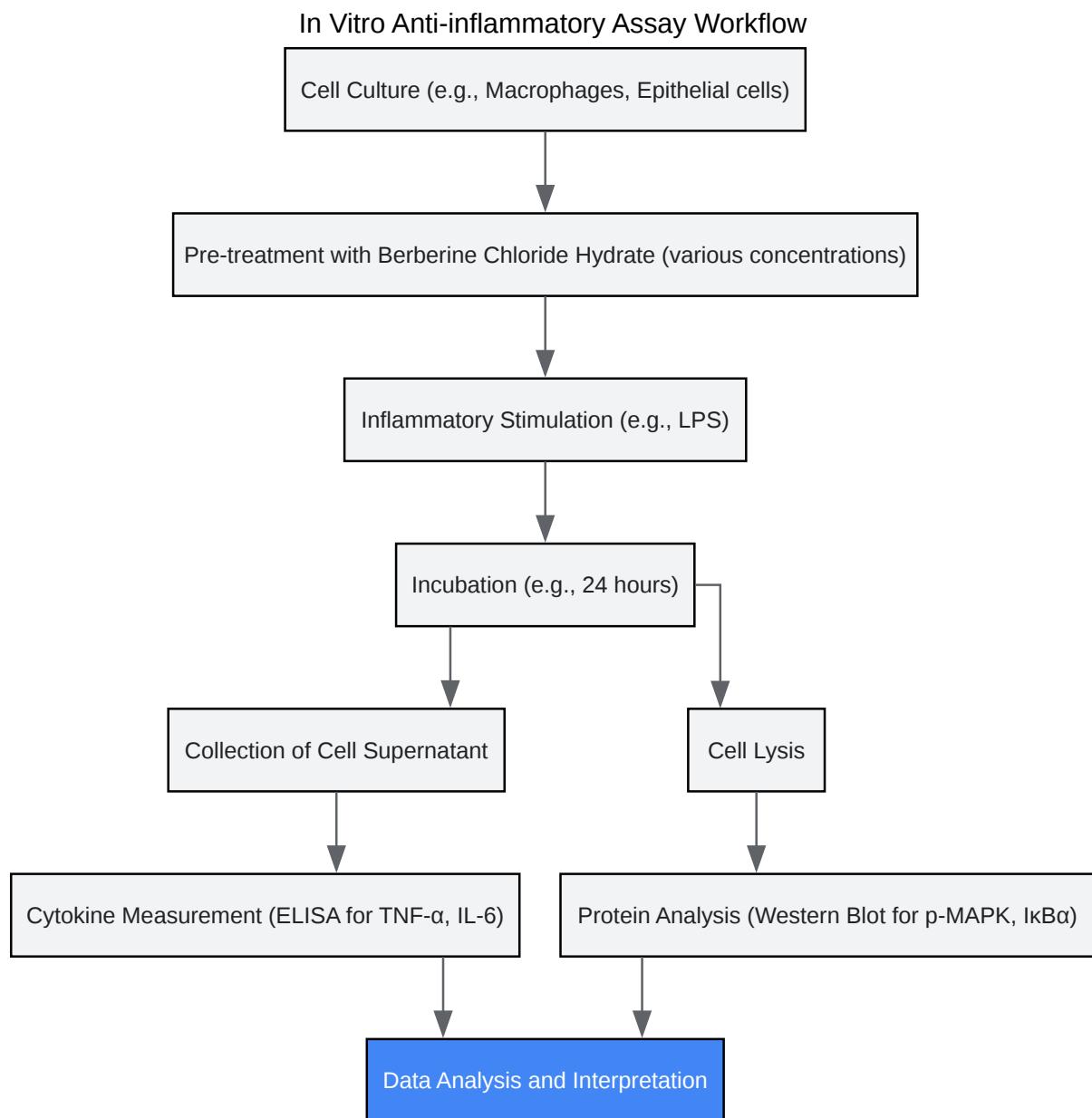
Anti-inflammatory Activity and the MAPK Signaling Pathway

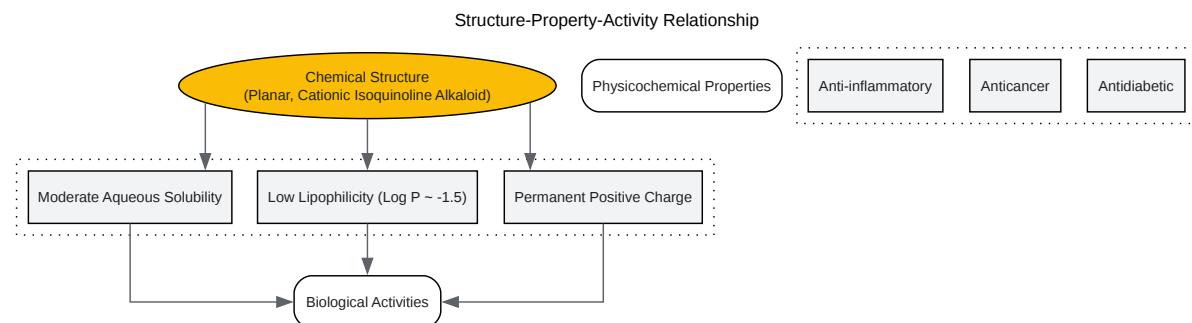
Berberine exerts its anti-inflammatory effects by modulating key inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It has been shown to inhibit the phosphorylation of key MAPK proteins such as p38, JNK, and ERK, leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF- α , IL-6, and IL-1 β .

Berberine's Inhibition of the MAPK Pathway









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